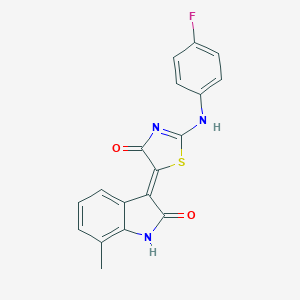![molecular formula C17H13FN2O2S B307891 (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as FMF-04-159-1, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as an anti-cancer agent, making it a focus of interest for further investigation.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are required for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells, indicating its potential as a safe anti-cancer agent. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is its high potency in inhibiting cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. However, its limited solubility in water can make it challenging to use in certain experimental settings. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in humans.
Orientations Futures
Future research on (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one could focus on optimizing its pharmacokinetic properties and developing more efficient methods for its synthesis. Additionally, studies could investigate its potential as a treatment for inflammatory diseases and other conditions beyond cancer. Further investigation of its mechanism of action could also lead to the development of more effective anti-cancer therapies.
Méthodes De Synthèse
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde and thiourea in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield a high purity product with good reproducibility.
Applications De Recherche Scientifique
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied in preclinical models as a potential anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor effects of this compound in mouse models of breast and lung cancer.
Propriétés
Formule moléculaire |
C17H13FN2O2S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
Clé InChI |
NFRQTDPFFOMCQF-GDNBJRDFSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)
